molecular formula C21H22ClN5OS B11401050 6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11401050
M. Wt: 428.0 g/mol
InChI Key: YDDQTKMGXKRZFL-UHFFFAOYSA-N
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Description

6-(4-CHLOROPHENYL)-N-(2,4-DIMETHYLPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLOROPHENYL)-N-(2,4-DIMETHYLPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the cyclization of appropriate hydrazine derivatives with thiadiazole precursors under controlled conditions. The reaction is often carried out in the presence of catalysts such as acetic acid or sulfuric acid, and the temperature is maintained between 80-120°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-CHLOROPHENYL)-N-(2,4-DIMETHYLPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 6-(4-CHLOROPHENYL)-N-(2,4-DIMETHYLPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, as an anticonvulsant, it is believed to modulate the activity of neurotransmitter receptors and ion channels in the brain, thereby stabilizing neuronal activity and preventing seizures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(4-CHLOROPHENYL)-N-(2,4-DIMETHYLPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE apart is its unique combination of substituents, which confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H22ClN5OS

Molecular Weight

428.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H22ClN5OS/c1-4-17-24-25-21-27(17)26-18(14-6-8-15(22)9-7-14)19(29-21)20(28)23-16-10-5-12(2)11-13(16)3/h5-11,18-19,26H,4H2,1-3H3,(H,23,28)

InChI Key

YDDQTKMGXKRZFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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